molecular formula C15H23N5O B2635384 N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide CAS No. 1375971-25-7

N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide

Cat. No.: B2635384
CAS No.: 1375971-25-7
M. Wt: 289.383
InChI Key: FHGGRGIWWDNZND-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide: is a complex organic compound characterized by a cyanocycloheptyl group attached to an aminoacetamide moiety, which is further linked to a pyrazolyl ethyl group

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(2-pyrazol-1-ylethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c16-13-15(6-3-1-2-4-7-15)19-14(21)12-17-9-11-20-10-5-8-18-20/h5,8,10,17H,1-4,6-7,9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGGRGIWWDNZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CNCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide typically involves multiple steps:

  • Formation of the Cyanocycloheptyl Intermediate

    • Starting with cycloheptanone, the compound undergoes a cyanation reaction using reagents like sodium cyanide (NaCN) in the presence of a suitable catalyst to form 1-cyanocycloheptane.
  • Aminoacetamide Formation

    • The intermediate is then reacted with chloroacetyl chloride (ClCH2COCl) in the presence of a base such as triethylamine (Et3N) to form the chloroacetamide intermediate.
    • This intermediate is subsequently reacted with 2-(1H-pyrazol-1-yl)ethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or selective catalysts to improve reaction rates and yields.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the pyrazole ring or the aminoacetamide moiety, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
  • Reduction

    • Reduction reactions can be performed on the nitrile group to convert it into an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the aminoacetamide group, where nucleophiles can replace the amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, or other peroxides under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Various nucleophiles like amines, thiols, or halides in the presence of bases or acids.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or aminoacetamide groups.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Substituted aminoacetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Potential use in the design of ligands for coordination chemistry.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential activity against certain diseases.

Industry

    Material Science:

    Catalysis: Used in the design of new catalysts for industrial chemical reactions.

Mechanism of Action

The mechanism by which N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The pyrazole ring is known to interact with various biological targets, potentially affecting signaling pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating amino group, which can affect its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    N-(1-cyanocyclooctyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide: Similar structure but with a cyclooctyl ring.

Uniqueness

    Structural Features: The presence of a seven-membered cycloheptyl ring distinguishes it from other similar compounds, potentially leading to different steric and electronic properties.

    Reactivity: The unique combination of functional groups (nitrile, pyrazole, and aminoacetamide) provides distinct reactivity patterns compared to other compounds.

This detailed overview provides a comprehensive understanding of N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

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